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Compound of Interest

Compound Name: Montelukast dicyclohexylamine

Cat. No.: B8056610 Get Quote

This guide provides a detailed comparative analysis of Montelukast and its dicyclohexylamine

salt, offering valuable insights for researchers, scientists, and professionals in drug

development. The focus is on the physicochemical properties, pharmacokinetics, and

pharmacodynamics, supported by experimental data and detailed methodologies.

Executive Summary
Montelukast is a selective and potent cysteinyl leukotriene CysLT1 receptor antagonist widely

used in the treatment of asthma and allergic rhinitis. While the commercially available form is

the sodium salt due to its enhanced water solubility, the dicyclohexylamine salt of Montelukast

plays a crucial role as an intermediate in the purification process of the active pharmaceutical

ingredient (API). This guide will delve into the distinct characteristics of Montelukast, primarily

in its clinically used form, and its dicyclohexylamine salt, highlighting the properties that make

each suitable for their respective applications.

Physicochemical Properties
The physicochemical properties of a drug substance are fundamental to its formulation,

stability, and bioavailability. The following table summarizes the key properties of Montelukast

and its dicyclohexylamine salt.
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Property Montelukast
Montelukast
Dicyclohexylamine Salt

Molecular Formula C₃₅H₃₆ClNO₃S C₄₇H₅₉ClN₂O₃S[1][2]

Molecular Weight 586.18 g/mol 767.50 g/mol [1][2]

Appearance
White to off-white powder

(sodium salt)[3]
Pale beige solid[4]

Melting Point Not specified for free acid 65-67°C[2]

Aqueous Solubility

Acidic and lipophilic with low

water solubility (0.2–0.5 μg/mL

at 25 °C). The sodium salt is

freely soluble in water.[3][5][6]

Slightly soluble in Chloroform,

DMSO, and Methanol.[2][7]

Aqueous solubility data is not

readily available, but its use in

purification suggests lower

aqueous solubility than the

sodium salt.

Organic Solvent Solubility

The sodium salt is freely

soluble in ethanol and

methanol.[3]

Soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, and acetone.

[8]

Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Montelukast is well-documented, primarily based on studies with its

sodium salt.

Pharmacokinetics of Montelukast Sodium
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Parameter Value

Absorption
Rapidly absorbed following oral administration.

[3]

Bioavailability

Mean oral bioavailability is 64% for the 10 mg

film-coated tablet and 73% for the 5 mg

chewable tablet in the fasted state.[3]

Time to Peak Plasma Concentration (Tmax) 3 to 4 hours for the 10 mg film-coated tablet.[3]

Protein Binding More than 99% bound to plasma proteins.[3]

Metabolism Extensively metabolized in the liver.[3]

Elimination Half-life 2.7 to 5.5 hours in healthy young adults.

Excretion Primarily via the bile.[3]

Pharmacokinetic data for Montelukast dicyclohexylamine salt is not available as it is not

intended for direct therapeutic use.

Pharmacodynamics of Montelukast
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor.

By blocking the action of leukotriene D4, it leads to:

Decreased bronchoconstriction.

Reduced inflammation in the airways.

Alleviation of symptoms associated with asthma and allergic rhinitis.

Signaling Pathway of Montelukast
The therapeutic effect of Montelukast is achieved through the inhibition of the cysteinyl

leukotriene signaling pathway.
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Mechanism of action of Montelukast.

Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a

compound.[9][10]

Start Add excess solid
to aqueous buffer

Equilibrate on shaker
(e.g., 24-48h at 37°C)

Separate solid and liquid
(centrifugation/filtration)

Analyze supernatant
(e.g., HPLC-UV) Determine Solubility

Click to download full resolution via product page

Workflow for solubility determination.
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Add an excess amount of the test compound (Montelukast or its dicyclohexylamine salt) to a

known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed

flask.

Agitate the flask at a constant temperature (e.g., 37 °C) for a sufficient period to reach

equilibrium (typically 24-48 hours).[11]

After equilibration, separate the undissolved solid from the solution by centrifugation or

filtration.

Analyze the concentration of the dissolved compound in the clear supernatant using a

validated analytical method, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV).[11]

Dissolution Rate Analysis (USP Apparatus 2 - Paddle
Method)
The dissolution rate of solid dosage forms is a critical parameter for predicting in vivo

performance. The USP Apparatus 2 is commonly used for tablets.[5]
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Start

Set up USP Apparatus 2
(900mL medium, 37°C, 50 rpm)

Add tablet to dissolution vessel
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Analyze samples for
drug concentration (HPLC-UV)

Construct Dissolution Profile
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Workflow for dissolution rate analysis.

Methodology for Montelukast Sodium Tablets:

Apparatus: USP Apparatus 2 (Paddle).[5]

Medium: 900 mL of 0.5% (w/v) sodium dodecyl sulfate in water.[12]

Agitation Speed: 50 rpm.[12]

Temperature: 37 ± 0.5 °C.[5]
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Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10,

15, 20, 30 minutes).

Analysis: Determine the concentration of Montelukast in the samples using a validated

HPLC-UV method.

Stability-Indicating HPLC Method
A stability-indicating method is crucial for quantifying the drug substance in the presence of its

degradation products.

Chromatographic Conditions for Montelukast:

Column: C18 reverse-phase column (e.g., 100mm x 4.6mm, 2.7µm).[13]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.15% trifluoroacetic

acid in water) and an organic solvent (e.g., acetonitrile).[14]

Flow Rate: Typically 1.0 - 1.5 mL/min.[13][15]

Detection: UV detection at a wavelength of approximately 225 nm or 255 nm.[12][13]

Column Temperature: Maintained at a constant temperature, for instance, 50°C.[13]

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug

substance is subjected to stress conditions such as:

Acid hydrolysis (e.g., 0.1N HCl).

Base hydrolysis (e.g., 0.1N NaOH).

Oxidative degradation (e.g., 3% H₂O₂).

Thermal degradation (e.g., heating at 65°C).[16]

Photodegradation (exposure to UV light).[16]
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Montelukast, in its sodium salt form, is a well-characterized API with established

physicochemical and pharmacokinetic profiles that favor its therapeutic use. In contrast,

Montelukast dicyclohexylamine salt serves as a critical intermediate in the manufacturing

process, where its presumed lower aqueous solubility facilitates efficient purification through

crystallization. This comparative analysis underscores the importance of salt form selection in

drug development, where different salts of the same API can be strategically employed to

optimize for either therapeutic delivery or manufacturing efficiency. For researchers,

understanding these distinctions is key to the successful development and lifecycle

management of pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. guidechem.com [guidechem.com]

3. accessdata.fda.gov [accessdata.fda.gov]

4. Montelukast Dicyclohexylamine Salt | 577953-88-9 [chemicalbook.com]

5. dissolutiontech.com [dissolutiontech.com]

6. cdn.caymanchem.com [cdn.caymanchem.com]

7. chemicalbook.com [chemicalbook.com]

8. bocsci.com [bocsci.com]

9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

10. enamine.net [enamine.net]

11. researchgate.net [researchgate.net]

12. uspnf.com [uspnf.com]

13. ijtsrd.com [ijtsrd.com]

14. Stability Indicating Assay Method for Montelukast Sodium in Pharmaceutical
Formulations by RP-HPLC | Semantic Scholar [semanticscholar.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8056610?utm_src=pdf-body
https://www.benchchem.com/product/b8056610?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/In-vitro-dissolution-profile-of-MontikastR-Pharmacare-PLC-Ramallah-Palestine-and_fig2_235690716
https://www.guidechem.com/encyclopedia/montelukast-dicyclohexylamine--dic1557557.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020829s051_020830s052_021409s028lbl.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82511283.htm
https://dissolutiontech.com/issues/202402/DT202402_A05.pdf
https://cdn.caymanchem.com/cdn/insert/10008318.pdf
https://www.chemicalbook.com/msds/montelukast-dicyclohexylamine-salt.pdf
https://www.bocsci.com/product/montelukast-dicyclohexylamine-salt-cas-577953-88-9-263088.html
https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solub-j8nlk8y41l5r/v1
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://www.researchgate.net/profile/Abdelkader-Bouaziz/post/How_can_I_measure_the_solubility_of_green_CUO_nanoparticle_solution/attachment/627a61a01d03190b320be446/AS%3A1154172401528835%401652187552682/download/Solubility+1.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/montelukast-sodium-tabs-rb-notice-20191122.pdf
https://www.ijtsrd.com/papers/ijtsrd29809.pdf
https://www.semanticscholar.org/paper/Stability-Indicating-Assay-Method-for-Montelukast-Thummisetty-Sama/617b630cd82510070935509c813b4ab2bdb42de2
https://www.semanticscholar.org/paper/Stability-Indicating-Assay-Method-for-Montelukast-Thummisetty-Sama/617b630cd82510070935509c813b4ab2bdb42de2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8056610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. iosrjournals.org [iosrjournals.org]

16. Effect of light and heat on the stability of montelukast in solution and in its solid state -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Montelukast and its
Dicyclohexylamine Salt for Pharmaceutical Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8056610#comparative-analysis-of-
montelukast-and-its-dicyclohexylamine-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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